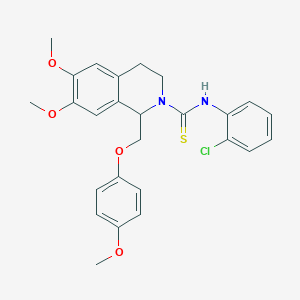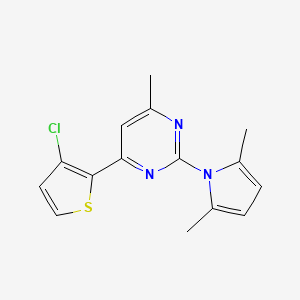
1-hydroxy-N-methylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-N-methylcyclohexane-1-carboxamide is a chemical compound with the CAS Number: 341009-10-7 . It has a molecular weight of 157.21 . The IUPAC name for this compound is 1-hydroxy-N-methylcyclohexanecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2/c1-9-7(10)8(11)5-3-2-4-6-8/h11H,2-6H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Mechanism of Action
The mechanism of action of 1-hydroxy-N-methylcyclohexane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the replication of certain viruses, such as herpes simplex virus type 1 (HSV-1).
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to have antiviral properties, which could be useful in the development of new antiviral drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 1-hydroxy-N-methylcyclohexane-1-carboxamide in lab experiments is that it is relatively easy to synthesize, which makes it readily available for researchers to use. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for research on 1-hydroxy-N-methylcyclohexane-1-carboxamide. One area of interest is the development of new anti-inflammatory drugs based on the structure of this compound. Additionally, researchers are interested in studying the antiviral properties of this compound in more detail, with the goal of developing new antiviral drugs. Another area of interest is the study of the mechanism of action of this compound, with the goal of identifying new targets for drug development. Finally, researchers are interested in exploring the potential applications of this compound in other fields, such as materials science and environmental science.
Synthesis Methods
The synthesis of 1-hydroxy-N-methylcyclohexane-1-carboxamide involves a multi-step process that starts with the reaction of cyclohexanone with methylamine to form N-methylcyclohexanone. This intermediate is then reacted with hydroxylamine to form N-methylcyclohexanone oxime, which is then converted to this compound through a series of chemical reactions involving acid catalysis and dehydration.
Scientific Research Applications
1-hydroxy-N-methylcyclohexane-1-carboxamide has been found to have several potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been found to have antiviral properties, which could be useful in the development of new antiviral drugs.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and washing thoroughly after handling .
properties
IUPAC Name |
1-hydroxy-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-7(10)8(11)5-3-2-4-6-8/h11H,2-6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMFBDXIPJNNCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
341009-10-7 |
Source


|
| Record name | 1-hydroxy-N-methylcyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2396715.png)

![4-[(2-Phenoxyethyl)sulfonyl]morpholine](/img/structure/B2396718.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2396720.png)



![cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2396725.png)
![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2396729.png)

![2-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2396731.png)
